molecular formula C18H23N3O B2869816 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide CAS No. 1235094-07-1

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide

Cat. No.: B2869816
CAS No.: 1235094-07-1
M. Wt: 297.402
InChI Key: QPYTZSNZOPYGPW-UHFFFAOYSA-N
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Description

N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide is a synthetic small molecule featuring a benzimidazole core, a cyclohexyl linker, and a cyclopropanecarboxamide moiety. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Benzimidazole derivatives represent a privileged scaffold in pharmaceutical development, demonstrating a wide spectrum of biological activities. Recent studies highlight the therapeutic potential of structurally related compounds, particularly as EP4 receptor antagonists for oncology research . The prostaglandin E2 (PGE2) and its EP4 receptor have emerged as major contributors to tumor survival pathways and as suppressors of innate and adaptive antitumor immune responses, making EP4 antagonism a promising strategy in cancer immunotherapy . Furthermore, closely related benzimidazole compounds have been investigated as activators of Kv7 potassium channels, indicating potential applications in neuroscience and cardiovascular research . Other research avenues for similar molecules include the modulation of cellular stress pathways, specifically endoplasmic reticulum (ER) stress, which is implicated in autoimmune diseases, cancers, and neurodegenerative disorders . This compound is supplied as a high-purity material for non-clinical research purposes. It is intended for use in in vitro binding assays, enzymatic studies, structure-activity relationship (SAR) profiling, and early-stage pharmacological characterization. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c22-18(14-9-10-14)19-11-12-5-7-13(8-6-12)17-20-15-3-1-2-4-16(15)21-17/h1-4,12-14H,5-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYTZSNZOPYGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkali Metal Alcoholate-Catalyzed Ester Aminolysis

The patent US5068428A details a high-yield process for synthesizing cyclopropanecarboxamide from cyclopropanecarboxylic esters. Key steps include:

  • Reagent Selection : Isobutyl cyclopropanecarboxylate reacts with ammonia in the presence of sodium isobutoxide (6–14 mol% relative to ester).
  • Conditions : Reactions proceed at 60–200°C under nitrogen, avoiding hydrocarbon solvents to prevent side reactions.
  • Yield Optimization : Using isobutyl ester with sodium isobutoxide achieves 88–98% yield after crystallization.

Reaction Scheme :
$$
\text{Cyclopropanecarboxylic ester} + \text{NH}3 \xrightarrow{\text{NaOCH}2\text{CH}(\text{CH}3)2} \text{Cyclopropanecarboxamide} + \text{R-OH}
$$

Zinc-Mediated Cyclopropanation

An alternative route from LookChem involves cyclopropanecarboxylic acid synthesis via zinc activation:

  • Activation : Polished zinc cuttings are treated with acetyl chloride or cuprous chloride at 0–60°C.
  • Reaction : 2,3-Dibromopropionic acid derivatives react with methylene triphenylphosphorane to form cyclopropanecarboxylic acid.
  • Scale : This one-step method reduces equipment costs but requires stringent temperature control (10–100°C).

Benzimidazole-Cyclohexylmethyl Intermediate Synthesis

The benzimidazole core is synthesized via condensation of o-phenylenediamine with cyclohexanecarboxylic acid derivatives.

Cyclohexyl-Substituted Benzimidazole Formation

  • Substrate : 4-(1H-Benzo[d]imidazol-2-yl)cyclohexanemethanol is prepared by reacting o-phenylenediamine with 4-formylcyclohexanecarboxylic acid under acidic conditions.
  • Conditions : Glacial acetic acid at reflux (120°C, 8–12 hours) yields the bicyclic product.
  • Modification : The methanol group is oxidized to an aldehyde for subsequent reductive amination.

Reaction Scheme :
$$
\text{o-Phenylenediamine} + \text{4-Formylcyclohexanecarboxylic acid} \xrightarrow{\text{AcOH, Δ}} \text{4-(1H-Benzo[d]imidazol-2-yl)cyclohexanemethanol}
$$

Reductive Amination for Methylamine Linker

The cyclohexylmethylamine bridge is introduced via reductive amination:

  • Reagents : 4-(1H-Benzo[d]imidazol-2-yl)cyclohexanecarbaldehyde reacts with ammonium acetate and sodium cyanoborohydride.
  • Conditions : Methanol solvent, pH 4–5 (adjusted with acetic acid), room temperature, 24 hours.
  • Yield : 70–85% after column chromatography.

Final Amide Coupling Strategies

The cyclopropanecarboxamide group is conjugated to the benzimidazole-cyclohexylmethyl amine via two primary methods:

Carboxylic Acid Activation

  • Activation : Cyclopropanecarboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
  • Coupling : The acyl chloride reacts with the amine intermediate in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Conditions : 0–5°C to room temperature, 2–4 hours.

Reaction Scheme :
$$
\text{Cyclopropanecarbonyl chloride} + \text{4-(1H-Benzo[d]imidazol-2-yl)cyclohexylmethylamine} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$

Direct Amidation Using Coupling Agents

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between the carboxylic acid and amine.
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Yield : 75–90% after recrystallization from ethanol/water.

Optimization and Scalability Challenges

Stereochemical Control

The cyclohexyl group’s stereochemistry impacts biological activity. Cis-trans isomerism is controlled by:

  • Ring Hydrogenation : Using palladium on carbon (Pd/C) under hydrogen pressure (3–5 bar) to reduce aromatic intermediates selectively.
  • Chiral Resolution : Diastereomeric salts formed with tartaric acid derivatives separate enantiomers.

Purification Techniques

  • Crystallization : The final compound is purified via ethanol/water mixtures, achieving >99% purity (HPLC).
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted amine and acyl chloride.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : The NIST spectrum confirms the amide C=O stretch at 1650–1680 cm⁻¹ and benzimidazole N-H stretch at 3400 cm⁻¹.
  • NMR (DMSO-d₆):
    • δ 1.0–1.2 (m, cyclopropane CH₂)
    • δ 2.8–3.1 (m, cyclohexyl CH₂)
    • δ 7.2–8.1 (m, benzimidazole aromatic protons)

Physicochemical Properties

  • Molecular Weight : 297.4 g/mol
  • Solubility : >50 mg/mL in DMSO, <1 mg/mL in water

Chemical Reactions Analysis

Types of Reactions

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield N-oxides, while reduction of a nitro group can yield an amine .

Scientific Research Applications

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Structural Analogues in the Benzimidazole Family

Below is a comparison of key structural and functional differences:

Compound Core Structure Substituents Notable Properties
N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide Benzimidazole + cyclohexane Cyclopropanecarboxamide via methylene linker High rigidity, moderate lipophilicity, potential metabolic stability
N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (from ) Benzimidazole Phenyl and sulfonamide groups Enhanced solubility due to sulfonamide; used in catalytic coupling reactions
N-(1H-Benzo[d]imidazol-2-yl)-N'-tosylhexanamidine (from ) Benzimidazole Hexyl chain and sulfonamide Increased hydrophobicity; potential for membrane penetration

Key Observations :

  • Substituent Effects : The target compound’s cyclopropane and cyclohexane groups distinguish it from sulfonamide- or alkyl-substituted benzimidazoles. These substituents reduce polarity compared to sulfonamide-containing analogues, likely altering pharmacokinetic properties .
  • Rigidity vs.

Functional Comparisons

  • Synthetic Accessibility : The target compound’s synthesis likely requires multi-step functionalization of the benzimidazole core, whereas describes a copper-catalyzed three-component coupling for sulfonamide derivatives, which is more straightforward .
  • Biological Activity: While focuses on synthetic methodology, sulfonamide-containing benzimidazoles (e.g., N'-tosylacetamidines) are known for protease inhibition. In contrast, the cyclopropane-carboxamide group in the target compound may favor kinase-targeted activity due to its rigidity.

Physicochemical Properties

  • Lipophilicity : Cyclohexane and cyclopropane groups increase logP compared to sulfonamide derivatives, suggesting improved blood-brain barrier penetration but reduced aqueous solubility.
  • Metabolic Stability : The cyclopropane ring may resist oxidative metabolism better than linear alkyl chains (e.g., hexanamidine derivatives), as strain energy discourages enzymatic degradation.

Biological Activity

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide is a complex organic compound featuring a benzimidazole moiety linked to a cyclohexyl group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of oncology and immunology. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}

This structure includes:

  • A benzo[d]imidazole ring, which is known for its diverse biological activities.
  • A cyclohexyl group that may influence the compound's lipophilicity and receptor interactions.
  • A cyclopropanecarboxamide moiety that can enhance binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. The structural features of this compound suggest potential mechanisms of action, including:

  • Induction of Apoptosis : Similar benzimidazole derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways, disrupting cellular homeostasis and promoting cell death .
  • Inhibition of Tumor Growth : Studies have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer models, suggesting that this compound may have comparable effects .

Immunomodulatory Effects

The compound's ability to modulate immune responses is another area of interest. Research has indicated that benzimidazole derivatives can selectively target T-cells, enhancing their cytotoxic activity against tumor cells without affecting normal cells . This selectivity may be beneficial in developing therapies with fewer side effects.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds suggest that this compound could exhibit activity against various pathogens. Compounds with benzimidazole rings are known for their broad-spectrum antimicrobial effects, making this compound a candidate for further exploration in infectious disease treatment .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis and inhibits tumor growth in cancer models
ImmunomodulatoryEnhances T-cell cytotoxicity against tumor cells
AntimicrobialPotential activity against various pathogens

Case Study: Cytotoxicity Evaluation

A study conducted on a series of benzimidazole derivatives evaluated their cytotoxic effects on transformed B- and T-cells. The results indicated that compounds with larger aromatic groups at the C3 position exhibited sub-micromolar potency against T-cells. This finding underscores the potential for this compound to act as a selective T-cell-targeting agent .

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